Methyl 3-(4-{[(2,5-dichlorophenyl)sulfonyl]oxy}phenyl)acrylate
CAS No.: 298215-97-1
Cat. No.: VC21397803
Molecular Formula: C16H12Cl2O5S
Molecular Weight: 387.2g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 298215-97-1 |
|---|---|
| Molecular Formula | C16H12Cl2O5S |
| Molecular Weight | 387.2g/mol |
| IUPAC Name | methyl (E)-3-[4-(2,5-dichlorophenyl)sulfonyloxyphenyl]prop-2-enoate |
| Standard InChI | InChI=1S/C16H12Cl2O5S/c1-22-16(19)9-4-11-2-6-13(7-3-11)23-24(20,21)15-10-12(17)5-8-14(15)18/h2-10H,1H3/b9-4+ |
| Standard InChI Key | HJTIKJVKVJACIW-RUDMXATFSA-N |
| Isomeric SMILES | COC(=O)/C=C/C1=CC=C(C=C1)OS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
| SMILES | COC(=O)C=CC1=CC=C(C=C1)OS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
| Canonical SMILES | COC(=O)C=CC1=CC=C(C=C1)OS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Introduction
Methyl 3-(4-{[(2,5-dichlorophenyl)sulfonyl]oxy}phenyl)acrylate is a synthetic organic compound with a complex molecular structure. It belongs to the class of acrylates, which are commonly used in various applications such as coatings, adhesives, and pharmaceuticals. This compound specifically features a 2,5-dichlorophenylsulfonyl group attached to a phenyl ring via an ether linkage, which is further connected to an acrylate moiety.
Synthesis and Preparation
The synthesis of Methyl 3-(4-{[(2,5-dichlorophenyl)sulfonyl]oxy}phenyl)acrylate typically involves the reaction of 4-hydroxyphenylacrylate with 2,5-dichlorophenylsulfonyl chloride in the presence of a base. This reaction forms the sulfonyloxy linkage, which is a key step in creating the desired compound.
Applications and Potential Uses
While specific applications of Methyl 3-(4-{[(2,5-dichlorophenyl)sulfonyl]oxy}phenyl)acrylate are not widely documented, compounds with similar structures are often explored for their potential in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Research Findings and Challenges
Research on compounds like Methyl 3-(4-{[(2,5-dichlorophenyl)sulfonyl]oxy}phenyl)acrylate is ongoing, with a focus on understanding their chemical reactivity, stability, and potential biological activities. Challenges include optimizing synthesis conditions to improve yield and purity, as well as exploring their applications in various fields.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume